N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-28-16-7-3-6-15(11-16)21(27)26(13-14-5-4-10-24-12-14)22-25-19-18(29-2)9-8-17(23)20(19)30-22/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKRDICSYBTLKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide involves several steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through various methods, including the Biginelli reaction, Knoevenagel condensation, and molecular hybridization techniques.
Substitution Reactions:
Amide Bond Formation: The final step involves the formation of the amide bond between the benzothiazole derivative and the pyridin-3-ylmethylamine.
Chemical Reactions Analysis
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes:
- Benzothiazole moiety : Known for its diverse biological activities.
- Methoxy groups : Contributing to lipophilicity and enhancing biological activity.
- Pyridine ring : Often associated with pharmacological effects.
The molecular formula is , and it exhibits a molecular weight of approximately 427.92 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide. For instance, derivatives showed significant inhibition against various bacterial strains, often outperforming standard antibiotics like cefotaxime and fluconazole. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 20 μmol/L, indicating potent antimicrobial action .
Anticancer Potential
The anticancer efficacy of this compound has been evaluated against several tumor cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. Certain derivatives demonstrated higher cytotoxicity compared to doxorubicin, a commonly used chemotherapeutic agent . This suggests that the compound may possess significant potential as an anticancer drug.
Antioxidant Properties
Compounds derived from similar structures have shown promising antioxidant activities, protecting DNA from oxidative damage induced by agents like bleomycin . This property is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases.
Medicinal Chemistry
This compound serves as a lead compound in medicinal chemistry for designing new drugs targeting bacterial infections and cancer.
Drug Development
The unique structural features of this compound make it a valuable candidate for further modifications aimed at improving efficacy and reducing side effects in drug formulations.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Compounds exhibited MIC values lower than cefotaxime against Staphylococcus aureus. |
| Study B | Anticancer Activity | Higher cytotoxicity observed in lung cancer cell lines compared to standard treatments. |
| Study C | Antioxidant Activity | Significant protection against DNA damage was noted in treated cells. |
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes like DNA gyrase and dihydroorotase, inhibiting their activity.
Pathways Involved: It disrupts the DNA replication process in bacteria, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key compounds from published studies are included for contextualization.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Impact on Bioactivity: The target compound’s 7-chloro and 4-methoxy groups on the benzothiazole core differentiate it from analogs like 4d and 4e (), which feature thiazole rings with 3,4-dichloro benzamide substituents. Chlorine atoms are known to enhance electrophilicity and binding to hydrophobic enzyme pockets, while methoxy groups may improve solubility . G856-6976 () shares a benzothiazole core but replaces chlorine with a cyano group, which could alter electronic properties and target selectivity .
Role of Heterocyclic Moieties: The pyridin-3-ylmethyl group in the target compound and G856-6976 may facilitate π-π stacking interactions with aromatic residues in biological targets, a feature absent in 4d and 4e, which use pyridin-3-yl directly attached to thiazole .
Physicochemical Properties :
- The target compound’s molecular weight (~462.94 g/mol) exceeds G856-6976 (400.46 g/mol) due to additional chlorine and methoxy groups. Higher molecular weight may impact bioavailability, though this is counterbalanced by methoxy’s solubility-enhancing effects .
- 4e () incorporates a 4-methylpiperazinylmethyl group, likely increasing water solubility and metabolic stability compared to the target’s simpler pyridinylmethyl substituent .
Spectral and Analytical Data :
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H16ClN3O2S
- Molecular Weight : 327.8 g/mol
- IUPAC Name : this compound
Structural Representation
The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of a pyridine ring and methoxy groups enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to this compound have shown significant inhibition of cancer cell proliferation.
- Inhibition of Cell Proliferation : Studies indicate that related compounds can inhibit the proliferation of various cancer cell lines including A431 (human epidermoid carcinoma), A549 (lung adenocarcinoma), and H1299 (non-small cell lung cancer) by inducing apoptosis and causing cell cycle arrest at different phases .
- Cytokine Modulation : These compounds also reduce levels of inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions .
Antimicrobial Activity
Benzothiazole derivatives have been explored for their antimicrobial properties, particularly against Mycobacterium tuberculosis. Some related compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against this pathogen, indicating strong potential as anti-tubercular agents .
Other Biological Activities
Research also suggests that benzothiazole derivatives exhibit activities such as:
- Antioxidant Effects : Some studies have reported antioxidant properties that could contribute to their protective effects against oxidative stress-related diseases.
- Enzyme Inhibition : Compounds have been evaluated for their ability to inhibit key enzymes involved in cancer progression and inflammation pathways .
Study on Anticancer Activity
A study published in 2024 synthesized several benzothiazole derivatives, including those similar to this compound. The active compounds were found to significantly inhibit cancer cell growth and modulate inflammatory responses through specific signaling pathways like AKT and ERK .
Antitubercular Activity Research
Another research effort focused on the synthesis of novel benzothiazole derivatives aimed at combating tuberculosis. The lead compounds exhibited potent activity against Mycobacterium tuberculosis with favorable safety profiles in human cell lines .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves:
- Cyclization of precursors (e.g., 7-chloro-4-methoxybenzothiazole) under acidic/basic conditions (e.g., H₂SO₄ or NaH) to form the benzothiazole core .
- Coupling reactions between the benzothiazole intermediate and substituted benzamide derivatives. For example, use of EDC/HOBt or DCC as coupling agents in anhydrous DMF at 0–25°C .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) achieves >95% purity. Confirm identity via -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and HRMS .
Q. How should researchers characterize this compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Screen solvents (DMSO, ethanol, PBS) via UV-Vis spectroscopy at 25°C. For example, DMSO (≥50 mg/mL) is suitable for stock solutions .
- Stability : Perform accelerated stability studies (pH 2–9, 37°C) over 72 hours. Monitor degradation via LC-MS; acidic conditions may hydrolyze the methoxy groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer :
- Structural Validation : Confirm batch consistency via elemental analysis (C, H, N ±0.3%) and X-ray crystallography (if crystalline) to rule out polymorphic effects .
- Assay Standardization : Replicate conflicting studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels for cytotoxicity). For example, discrepancies in IC₅₀ values may arise from varying serum concentrations in media .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic profile in preclinical studies?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
- Bioavailability : Conduct logP measurements (HPLC) to balance hydrophilicity. For poor oral absorption (<10% in rats), consider prodrug strategies (e.g., esterification of methoxy groups) .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize derivatives with hydrogen bonds to key residues (e.g., pyridine N→Lys123 in EGFR) .
- SAR Analysis : Compare IC₅₀ values of analogs with varying substituents. For example, replacing the pyridinylmethyl group with bulkier moieties (e.g., quinoline) may improve selectivity by steric hindrance .
Data Contradiction Analysis
Q. Why do similar benzothiazole derivatives exhibit divergent reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : Electron-donating groups (e.g., -OCH₃) deactivate the benzothiazole core, reducing SNAr reactivity. Compare reaction rates using Hammett plots (σ values) .
- Steric Hindrance : Bulky substituents (e.g., -N(CH₃)₂) at the 2-position hinder nucleophile access. Monitor via -NMR shifts at the reaction site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
